molecular formula C16H15BrClNO3 B270845 6-bromo-N-(3-chloro-4-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

6-bromo-N-(3-chloro-4-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Cat. No. B270845
M. Wt: 384.6 g/mol
InChI Key: NXCCJOCNSXHYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(3-chloro-4-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology.

Mechanism of Action

The mechanism of action of 6-bromo-N-(3-chloro-4-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain.
Biochemical and physiological effects:
Studies have shown that this compound can reduce inflammation and pain in animal models. It has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 6-bromo-N-(3-chloro-4-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its low toxicity profile. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 6-bromo-N-(3-chloro-4-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to explore its potential applications in other areas, such as cancer treatment or neurodegenerative disorders. Additionally, more research is needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 6-bromo-N-(3-chloro-4-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the reaction of 3-chloro-4-methylphenyl isocyanate with 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography.

Scientific Research Applications

6-bromo-N-(3-chloro-4-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been studied for its potential applications in medicine and pharmacology. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.

properties

Molecular Formula

C16H15BrClNO3

Molecular Weight

384.6 g/mol

IUPAC Name

2-bromo-N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C16H15BrClNO3/c1-6-2-3-7(4-10(6)18)19-15(20)11-8-5-9-12(11)16(21)22-14(9)13(8)17/h2-4,8-9,11-14H,5H2,1H3,(H,19,20)

InChI Key

NXCCJOCNSXHYLU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br)Cl

Origin of Product

United States

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